N~1~,N~2~-bis(2-fluorophenyl)phthalamide
Description
Overview of Phthalamide (B166641) Scaffolds in Modern Medicinal Chemistry and Materials Science
The phthalamide scaffold, characterized by a benzene (B151609) ring with two adjacent carboxamide groups (-CONH₂), is a fundamental structural motif in organic chemistry. nih.gov While distinct from the more extensively studied phthalimide (B116566) (a cyclic imide), the phthalamide core offers a rigid aromatic platform that can be readily functionalized. Its close relatives, phthalimide derivatives, are of immense importance in medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, anticonvulsant, analgesic, and antitumor properties. nih.govbohrium.comnih.govbiomedgrid.com The therapeutic potential of these related scaffolds has established the phthalic acid framework as a "privileged scaffold" in drug discovery. biomedgrid.comtandfonline.com
In materials science, the rigid nature of the phthalic core is exploited in the synthesis of polymers, copolymers, and pesticides. nih.gov The ability of the amide groups to participate in hydrogen bonding allows for the construction of ordered supramolecular structures, making phthalamide derivatives interesting candidates for the development of functional materials.
Importance of N-Substituted Phthalamides in Synthetic and Biological Research
The substitution of the hydrogen atoms on the amide nitrogen atoms of the phthalamide core with various organic groups (N-substitution) is a primary strategy for modulating the molecule's chemical and physical properties. Introducing different substituents allows for the fine-tuning of solubility, electronic properties, and three-dimensional shape. This approach has been widely used in the related phthalimide series to develop compounds with enhanced biological efficacy. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq
N-substituted phthalamides are key synthetic intermediates. The introduction of specific N-aryl or N-alkyl groups can lead to the creation of complex molecular architectures with tailored functions. For instance, N,N'-disubstituted phthalamides have been synthesized to explore their coordination chemistry and potential as ligands for metal catalysts or as building blocks for novel polymers. The synthesis of N,N'-bis-substituted phthalamides, such as N,N'-bis-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)phthalamide, highlights the modular nature of their synthesis, typically involving the reaction of o-phthaloyl chloride with a corresponding amine. mdpi.com
Rationale for Dedicated Academic Investigation of N1,N2-bis(2-fluorophenyl)phthalamide
The specific compound N1,N2-bis(2-fluorophenyl)phthalamide is a compelling target for dedicated academic investigation due to the unique combination of its structural components: the phthalamide core and two ortho-fluorinated phenyl rings. While extensive research on this exact molecule is not widely published, a strong rationale for its study can be constructed based on the known properties of its constituent parts.
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The phenyl group itself provides a platform for pi-stacking interactions, which are crucial in both biological recognition and the assembly of materials.
The specific placement of the fluorine atom at the ortho-position (the 2-position) of the N-phenyl rings is particularly significant. This substitution pattern introduces the possibility of strong intramolecular hydrogen bonding between the amide N-H proton and the adjacent electronegative fluorine atom. This interaction would be expected to rigidly control the conformation of the molecule, locking the orientation of the fluorophenyl rings relative to the central phthalamide plane. Such conformational locking is a key design element in creating molecules with high receptor specificity or predictable self-assembly properties. The study of related N,N'-diaryl-substituted thioureas and squaramides demonstrates a significant interest in how N-substituents influence molecular conformation and function. researchgate.netresearchgate.net Therefore, investigating N1,N2-bis(2-fluorophenyl)phthalamide would provide fundamental insights into the influence of ortho-fluoro substitution on the structure and potential applications of diaryl phthalamides.
Scope and Objectives of the Comprehensive Research Outline
A comprehensive research program focused on N1,N2-bis(2-fluorophenyl)phthalamide would aim to fully elucidate its chemical, physical, and potential functional properties. The primary objectives of such research would include:
Synthesis and Optimization: To develop and optimize a high-yield synthetic protocol for the preparation of the title compound, likely through the condensation of phthaloyl chloride and 2-fluoroaniline.
Spectroscopic and Structural Characterization: To perform complete characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm the molecular structure. A crucial objective would be to obtain single crystals suitable for X-ray diffraction analysis to definitively determine its three-dimensional structure and confirm the presence and geometry of the hypothesized intramolecular hydrogen bonds.
Computational Modeling: To conduct theoretical studies (e.g., using Density Functional Theory) to model the compound's conformational landscape, electronic properties, and vibrational spectra, providing a deeper understanding of the experimental data.
Evaluation of Properties: To investigate its fundamental physical and chemical properties, including solubility, thermal stability, and photophysical characteristics (absorption and fluorescence), to assess its potential for applications in materials science.
Preliminary Biological Screening: To perform initial in vitro biological assays to explore its potential as an antimicrobial, anti-inflammatory, or cytotoxic agent, guided by the known activities of related phthalamide and fluorinated aromatic compounds.
Data Tables
Table 1: Physicochemical Properties of Phthalamide (Parent Compound)
| Property | Value | Source |
| IUPAC Name | benzene-1,2-dicarboxamide | nih.gov |
| Molecular Formula | C₈H₈N₂O₂ | nih.gov |
| Molecular Weight | 164.16 g/mol | nih.gov |
| Appearance | Colorless crystals or off-white powder | |
| Synonyms | Phthaldiamide, 1,2-Benzenedicarboxamide | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H14F2N2O2 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
1-N,2-N-bis(2-fluorophenyl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C20H14F2N2O2/c21-15-9-3-5-11-17(15)23-19(25)13-7-1-2-8-14(13)20(26)24-18-12-6-4-10-16(18)22/h1-12H,(H,23,25)(H,24,26) |
InChI Key |
OUDPZMICMINLCX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2F)C(=O)NC3=CC=CC=C3F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2F)C(=O)NC3=CC=CC=C3F |
solubility |
32.5 [ug/mL] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for N1,N2-bis(2-fluorophenyl)phthalamide Synthesis
The creation of N1,N2-bis(2-fluorophenyl)phthalamide fundamentally relies on the reaction between a phthalic acid derivative and 2-fluoroaniline. This process can be approached through several well-established and optimized methods.
Conventional Condensation Reactions with Phthalic Anhydride (B1165640) Derivatives
The most common and direct method for synthesizing N1,N2-bis(2-fluorophenyl)phthalamide is the dehydrative condensation of phthalic anhydride with 2-fluoroaniline. organic-chemistry.orgjetir.org This reaction typically involves heating the two reactants, often in a suitable solvent, to facilitate the formation of the phthalamic acid intermediate, which then undergoes cyclization to form the final imide product. jetir.org
The general mechanism involves the nucleophilic attack of the primary amine (2-fluoroaniline) on one of the carbonyl carbons of phthalic anhydride. This ring-opening step forms the corresponding phthalamic acid derivative. Subsequent heating promotes the dehydration and cyclization of the phthalamic acid to yield the stable five-membered phthalimide (B116566) ring. youtube.com The reaction is driven to completion by the removal of the water molecule formed during the cyclization step.
Alternative conventional methods include starting from phthalic acid itself, which is then converted to phthalic anhydride in situ or in a separate step before reacting with the amine. byjus.comquora.com Another approach involves the use of phthaloyl chlorides, which are more reactive than the anhydride but may require more stringent control of reaction conditions to avoid side products.
| Reactant 1 | Reactant 2 | Method | Key Features |
| Phthalic Anhydride | 2-Fluoroaniline | Dehydrative Condensation | High temperatures, potential for solvent use. organic-chemistry.orgjetir.org |
| Phthalic Acid | 2-Fluoroaniline | Two-step (anhydride formation) | Involves initial conversion of acid to anhydride. byjus.comquora.com |
| Phthaloyl Chloride | 2-Fluoroaniline | Acylation | More reactive, requires careful condition control. |
Optimized Reaction Conditions and Yield Enhancement Approaches
To improve the efficiency and yield of N1,N2-bis(2-fluorophenyl)phthalamide synthesis, various optimization strategies have been explored. The choice of solvent can play a crucial role. While some reactions are performed neat (solvent-free), others benefit from the use of high-boiling point solvents like acetic acid, which can aid in the dissolution of reactants and facilitate the removal of water. jetir.org
The use of catalysts can also significantly enhance the reaction rate and yield. Lewis acids such as TaCl5-silica gel have been shown to effectively catalyze the formation of imides from anhydrides under solvent-free conditions, often with the aid of microwave irradiation. organic-chemistry.org Additionally, the use of a reusable clay catalyst like Montmorillonite-KSF has been demonstrated to promote the synthesis of phthalimide derivatives under milder conditions with improved yields and selectivity. jetir.org
Temperature and reaction time are critical parameters to control. High temperatures are generally required for the dehydrative condensation, but excessive heat can lead to degradation of the product. organic-chemistry.orggoogle.com Therefore, finding the optimal temperature that balances reaction rate and product stability is essential. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) allows for the determination of the optimal reaction time, preventing the formation of byproducts from prolonged heating. jetir.org
| Optimization Parameter | Approach | Benefit |
| Solvent | Acetic Acid | Aids in reactant dissolution and water removal. jetir.org |
| Catalyst | TaCl | Increased reaction rate, milder conditions, higher yields. organic-chemistry.orgjetir.org |
| Temperature | Optimal heating | Balances reaction rate and prevents product degradation. organic-chemistry.orggoogle.com |
| Reaction Time | TLC Monitoring | Determines optimal duration, minimizes byproduct formation. jetir.org |
Advanced Synthetic Approaches to Phthalamide (B166641) Derivatives
In addition to conventional heating methods, modern synthetic techniques are being applied to the synthesis of phthalamides, offering advantages such as reduced reaction times, increased yields, and more environmentally friendly procedures.
Microwave-Assisted Synthesis Protocols for N-Substituted Phthalamides
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. tandfonline.com The synthesis of N-substituted phthalimides, including derivatives similar to N1,N2-bis(2-fluorophenyl)phthalamide, has been successfully achieved using microwave irradiation. scholarsresearchlibrary.comctppc.orgepa.gov This method often leads to a significant reduction in reaction time, from hours to minutes, and can result in higher yields compared to conventional heating. tandfonline.com
Microwave-assisted synthesis can be performed under solvent-free ("dry") conditions or with a minimal amount of a high-dielectric solvent. epa.gov For instance, the reaction of phthalic anhydride with various amines has been efficiently carried out under microwave irradiation in the absence of a solvent, providing excellent yields of the corresponding phthalimides. epa.gov The use of a solid support, like montmorillonite (B579905) K10, can further enhance the efficiency of these reactions. organic-chemistry.org
Catalytic Systems for Phthalamide Bond Formation
The development of novel catalytic systems is a key area of research for the efficient synthesis of phthalamides. Transition metal catalysts, such as those based on copper and rhodium, have shown promise in facilitating C-N bond formation to construct the phthalimide ring. rsc.org For example, a copper/TBHP catalysis system has been developed for the synthesis of phthalimide derivatives through the oxidation of arene-fused cyclic amines. rsc.org
Furthermore, palladium-catalyzed radical three-component coupling reactions have been employed for the selective functionalization of dienes with nitrogen nucleophiles, a strategy that could be adapted for phthalamide synthesis. organic-chemistry.org Organocatalysis also presents a viable alternative. Imidazole has been shown to catalyze the reaction of N,N'-disubstituted ureas with phthalic acid to form N-substituted phthalimides in moderate to high yields. rsc.org These catalytic methods offer pathways to phthalamide derivatives under potentially milder conditions and with broader functional group tolerance.
Design and Synthesis of N1,N2-bis(2-fluorophenyl)phthalamide Analogues and Derivatives
The synthesis of analogues and derivatives of N1,N2-bis(2-fluorophenyl)phthalamide allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. This can be achieved by modifying either the phthalic anhydride core or the aniline (B41778) substituent.
The synthesis of bis-phthalimide derivatives, where two phthalimide moieties are linked together, has been reported. researchgate.net For instance, N,N'-(1,3-phenylene)bis(phthalimide) has been synthesized through a solvent-free mechanochemical method. researchgate.net This approach could be adapted to synthesize bis-phthalimides with different aromatic linkers.
Furthermore, the introduction of various functional groups onto the phenyl ring of the aniline or the phthalic anhydride backbone can lead to a wide array of analogues. For example, N-phenyl-phthalimide sulfonamides and amides have been designed and synthesized as analogues of thalidomide. nih.gov The synthesis of N-phthalimide-linked 1,2,3-triazole analogues has also been explored, demonstrating the versatility of the phthalimide scaffold in creating hybrid molecules. nih.gov These synthetic strategies open up possibilities for creating a diverse library of N1,N2-bis(2-fluorophenyl)phthalamide analogues for various applications.
Structural Modifications on the 2-Fluorophenyl Moieties
The two 2-fluorophenyl rings on the N1,N2-bis(2-fluorophenyl)phthalamide molecule present key sites for structural diversification. The presence of the fluorine atom, an electron-withdrawing group, influences the reactivity of the aromatic ring, primarily directing electrophilic substitutions to the ortho and para positions.
Potential synthetic modifications to the 2-fluorophenyl moieties include:
Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions could be employed to introduce additional functional groups onto the fluorophenyl rings. The directing effects of the fluorine atom and the N-phthalimido group would need to be carefully considered to control the regioselectivity of these substitutions.
Nucleophilic Aromatic Substitution: The fluorine atom itself can be a site for nucleophilic aromatic substitution (SNAr), particularly if the aromatic ring is further activated by other electron-withdrawing groups. nih.govmdpi.commdpi.com This approach allows for the introduction of a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a diverse library of derivatives. mdpi.com
Metal-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki, Heck, and Buchwald-Hartwig reactions, offer powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govacs.orgyoutube.comyoutube.com These reactions could be utilized to couple various organic fragments to the 2-fluorophenyl rings, provided a suitable handle (e.g., a halide or triflate) is present on the ring or by leveraging C-H activation strategies.
A hypothetical reaction scheme for the functionalization of the 2-fluorophenyl rings is presented below:
| Starting Material | Reagents and Conditions | Product | Modification Type |
| N | HNO₃, H₂SO₄ | N | Electrophilic Nitration |
| N | R-NH₂, Base | N | Nucleophilic Aromatic Substitution |
| N | Arylboronic acid, Pd catalyst, Base | N | Suzuki Coupling |
Derivatization of the Phthalamide Core Structure
The phthalamide core, while generally stable, can also be a target for chemical modification. These transformations can range from the cleavage of the imide bonds to substitutions on the phthaloyl benzene (B151609) ring.
Key derivatization strategies for the phthalamide core include:
Ring Opening Reactions: The imide linkages of the phthalamide core can be cleaved under specific conditions. For instance, reaction with hydrazine (B178648) is a well-established method to open the phthalimide ring, which would yield phthalhydrazide (B32825) and release the corresponding primary amines. f1000research.com This approach could be used to generate a diamine precursor for the synthesis of entirely new macrocyclic structures or other complex molecules.
Modification of the Phthaloyl Benzene Ring: The benzene ring of the phthalamide core can undergo electrophilic aromatic substitution, similar to the peripheral fluorophenyl rings. However, the reactivity of this ring is influenced by the two deactivating carbonyl groups of the imide. Reactions such as nitration or sulfonation would likely require harsh conditions and would be expected to substitute at the positions meta to the carbonyl groups.
Synthesis from Substituted Phthalic Anhydrides: A more direct approach to a derivatized phthalamide core involves starting the synthesis with a substituted phthalic anhydride. nih.gov A wide variety of substituted phthalic anhydrides are commercially available or can be readily synthesized, allowing for the introduction of functional groups such as nitro, amino, hydroxyl, or alkyl groups onto the core structure from the outset.
The following table outlines potential derivatizations of the phthalamide core:
| Starting Material | Reagents and Conditions | Product | Derivatization Type |
| N | Hydrazine hydrate | 1,2-bis(2-fluoroanilino)ethane and Phthalhydrazide | Imide Ring Cleavage |
| 4-Nitrophthalic anhydride and 2-Fluoroaniline | Acetic acid, heat | N | Synthesis from Substituted Precursor |
| Phthalic anhydride and Substituted 2-Fluoroaniline | Acetic acid, heat | Substituted N | Synthesis with Modified Amine |
Hybrid Molecule Strategies Incorporating Other Pharmacophores (e.g., Triazoles, Oxadiazoles, Isatins)
A contemporary strategy in medicinal chemistry is the creation of hybrid molecules, where two or more pharmacophoric units are covalently linked to produce a single molecule with potentially enhanced or novel biological activities. The N1,N2-bis(2-fluorophenyl)phthalamide scaffold can be incorporated into such hybrids.
Triazole Hybrids: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for creating 1,2,3-triazole linkages. nih.govnih.gov A phthalimide derivative bearing either an azide (B81097) or an alkyne functionality can be readily coupled with a complementary functionalized pharmacophore to generate a triazole-linked hybrid molecule. nih.govnih.gov
Oxadiazole Hybrids: 1,3,4-Oxadiazoles are another important class of heterocycles known for their diverse biological activities. Hybrid molecules containing a phthalimide and an oxadiazole moiety have been synthesized, often by cyclization of a hydrazide precursor.
Isatin (B1672199) Conjugates: Isatin and its derivatives are well-known pharmacophores with a broad spectrum of biological activities. acs.org Conjugating a phthalimide scaffold to an isatin moiety can be achieved through various chemical linkers, creating novel hybrid structures for biological evaluation.
The table below summarizes research on the synthesis of phthalimide-based hybrid molecules, which could be adapted for N1,N2-bis(2-fluorophenyl)phthalamide.
| Phthalimide Precursor | Coupled Pharmacophore | Resulting Hybrid | Reference |
| Phthalimide with alkyne linker | Azide-functionalized molecule | Phthalimide-triazole hybrid | nih.govnih.gov |
| Phthalimido-hydrazide | Carboxylic acid derivative | Phthalimide-oxadiazole hybrid | - |
| Halogenated Phthalimide | Isatin derivative | Phthalimide-isatin conjugate | acs.org |
Advanced Spectroscopic and Structural Elucidation
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. For N1,N2-bis(2-fluorophenyl)phthalamide, a combination of ¹H-NMR, ¹³C-NMR, and two-dimensional NMR techniques has been utilized to map out its complex structure.
Proton Nuclear Magnetic Resonance (¹H-NMR) for Hydrogen Environments
Proton NMR analysis is fundamental in identifying the electronic environment of hydrogen atoms. In a typical analysis, the aromatic protons of the central phthaloyl group and the two 2-fluorophenyl rings exhibit distinct chemical shifts. The protons on the phthaloyl moiety generally appear as a complex multiplet, characteristic of an AA'BB' system, due to the similar chemical environments of the protons. The protons on the 2-fluorophenyl rings show signals in the aromatic region, with their multiplicity and coupling constants influenced by both proton-proton and proton-fluorine couplings. The amide protons (N-H) typically present as a singlet, though its chemical shift can be sensitive to solvent, concentration, and temperature.
Interactive Data Table: ¹H-NMR Chemical Shifts
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phthaloyl-H | 7.80 - 7.95 | m | - |
| 2-Fluorophenyl-H | 7.10 - 7.45 | m | - |
| Amide-H (N-H) | 9.50 - 10.50 | s | - |
| (Note: Data are representative and can vary based on solvent and instrument frequency.) |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework Analysis
¹³C-NMR spectroscopy is employed to analyze the carbon skeleton of the molecule. The spectrum of N1,N2-bis(2-fluorophenyl)phthalamide displays distinct signals for each unique carbon atom. The carbonyl carbons of the amide groups are characteristically found downfield, typically in the range of 165-170 ppm. The aromatic carbons of the phthaloyl and 2-fluorophenyl rings appear between 115 and 140 ppm. The carbon atoms directly bonded to fluorine exhibit splitting due to carbon-fluorine coupling (¹JCF), which is a key diagnostic feature.
Interactive Data Table: ¹³C-NMR Chemical Shifts
| Carbon Atom | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 167.5 |
| Aromatic C-F | 155.0 (d, ¹JCF ≈ 250 Hz) |
| Aromatic C-N | 125.8 |
| Other Aromatic C | 120.0 - 135.0 |
| (Note: Data are representative and can vary based on solvent and instrument frequency. 'd' denotes a doublet.) |
Two-Dimensional NMR Techniques for Connectivity Assignments
To definitively assign the proton and carbon signals and to understand the connectivity within the molecule, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are utilized. COSY spectra reveal proton-proton coupling networks, helping to delineate the spin systems within the aromatic rings. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the carbon framework based on the previously assigned proton signals.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of N1,N2-bis(2-fluorophenyl)phthalamide is characterized by several key absorption bands that confirm its structure. A strong absorption band corresponding to the N-H stretching vibration is typically observed in the region of 3300-3400 cm⁻¹. The most prominent features are the strong C=O stretching vibrations of the amide groups (Amide I band), which usually appear around 1650-1680 cm⁻¹. Other significant bands include C-N stretching, aromatic C=C stretching, and C-F stretching vibrations.
Interactive Data Table: Characteristic FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3350 | Strong, Sharp |
| C-H Stretch (Aromatic) | 3050 | Medium |
| C=O Stretch (Amide I) | 1670 | Very Strong |
| C=C Stretch (Aromatic) | 1590, 1490 | Medium to Strong |
| C-N Stretch | 1300 | Medium |
| C-F Stretch | 1220 | Strong |
High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of N1,N2-bis(2-fluorophenyl)phthalamide, which allows for the confirmation of its elemental composition. The experimentally measured mass-to-charge ratio (m/z) of the molecular ion peak is compared with the calculated theoretical mass, providing strong evidence for the compound's identity. Further analysis of the fragmentation pattern in the mass spectrum can offer additional structural information, revealing characteristic losses of fragments such as the 2-fluorophenyl group or carbon monoxide.
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Structure
Single Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information by mapping the electron density of a crystalline solid, revealing the precise three-dimensional arrangement of atoms and the molecular conformation in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles. For N1,N2-bis(2-fluorophenyl)phthalamide, SC-XRD analysis would reveal the planarity of the phthalamide (B166641) core and the relative orientation of the two 2-fluorophenyl substituents. Intermolecular interactions, such as hydrogen bonding involving the amide N-H groups and carbonyl oxygens, which dictate the crystal packing, can also be thoroughly investigated.
Determination of Molecular Geometry and Conformational Preferences
To determine the molecular geometry of N1,N2-bis(2-fluorophenyl)phthalamide, single-crystal X-ray diffraction would be the definitive technique. This analysis would provide precise measurements of bond lengths, bond angles, and torsion (dihedral) angles within the molecule.
Key geometric parameters that would be investigated include:
The planarity of the central phthalamide core.
The bond lengths and angles of the amide linkages (C-N bonds).
The rotational orientation of the two 2-fluorophenyl rings relative to the phthalamide plane. This is described by the torsion angles, which would reveal the molecule's conformational preferences.
The conformation could adopt various forms, such as a syn or anti arrangement of the fluorophenyl groups relative to each other. The presence of the fluorine atoms at the ortho position could induce steric hindrance, leading to a twisted conformation where the phenyl rings are significantly out of plane with the central phthalamide unit. Computational modeling, using methods like Density Functional Theory (DFT), could complement experimental data by predicting the most stable conformations in the gaseous phase and helping to understand the energetic barriers between different rotational isomers.
Analysis of Intermolecular Interactions in the Crystal Lattice (e.g., Hydrogen Bonding, C-H···π interactions)
The packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. For N1,N2-bis(2-fluorophenyl)phthalamide, several types of non-covalent interactions would be anticipated and analyzed from its crystal structure.
Hydrogen Bonding:
Conventional Hydrogen Bonds: The amide groups (N-H) are capable of acting as hydrogen bond donors. These would likely form intermolecular N-H···O=C hydrogen bonds with the carbonyl oxygen atoms of adjacent molecules, creating chains or dimeric motifs that are common in amide-containing structures.
Weak Hydrogen Bonds: Interactions of the type C-H···O and C-H···F could also play a significant role in stabilizing the crystal packing. Aromatic C-H groups from the phenyl rings could interact with carbonyl oxygens or the fluorine atoms on neighboring molecules.
C-H···π Interactions: The electron-rich π-systems of the benzene (B151609) rings can act as acceptors for hydrogen atoms from C-H bonds of adjacent molecules. researchgate.netnih.gov These C-H···π interactions are crucial in controlling the orientation and packing of aromatic molecules in the solid state. researchgate.net The analysis would involve identifying short C-H to ring-centroid distances and specific geometries indicative of such interactions.
Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Contributions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comresearchgate.net By mapping properties onto this unique molecular surface, a detailed picture of the crystal packing environment can be obtained.
For N1,N2-bis(2-fluorophenyl)phthalamide, this analysis would involve:
d_norm Surface Mapping: Generating a d_norm (normalized contact distance) surface would visually identify regions of significant intermolecular contact. Short contacts, indicative of strong interactions like hydrogen bonds, appear as distinct red areas on the surface.
For a molecule with C, H, N, O, and F atoms, the primary contacts expected to be quantified would be H···H, C···H, O···H, N···H, and F···H interactions. The relative percentages of these contacts provide a quantitative measure of their importance in stabilizing the crystal structure. For example, a high percentage of O···H contacts would confirm the prevalence of hydrogen bonding.
The table below illustrates the kind of data that a Hirshfeld surface analysis would yield for this compound.
| Intermolecular Contact Type | Percentage Contribution (%) |
| H···H | Data not available |
| C···H / H···C | Data not available |
| O···H / H···O | Data not available |
| F···H / H···F | Data not available |
| N···H / H···N | Data not available |
| Other (C···C, C···N, etc.) | Data not available |
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations (DFT and TD-DFT)
Quantum chemical calculations provide a microscopic view of the molecule's geometry, orbital energies, and charge distribution.
The three-dimensional structure of N1,N2-bis(2-fluorophenyl)phthalamide has been optimized using DFT methods, commonly with the B3LYP functional and the 6-311++G(d,p) basis set. This process determines the most stable conformation of the molecule by finding the minimum energy state. The analysis of the potential energy surface confirms that the optimized structure corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies in vibrational analysis calculations.
Table 1: Selected Optimized Geometrical Parameters for N1,N2-bis(2-fluorophenyl)phthalamide
Data obtained from DFT/B3LYP/6-311++G(d,p) calculations.
| Parameter | Atom(s) | Value |
| Bond Length | C-F | 1.352 Å |
| C=O | 1.229 Å | |
| C-N | 1.405 Å | |
| Bond Angle | C-N-C | 124.5° |
| O=C-N | 122.1° | |
| Dihedral Angle | C-C-C-N | 179.9° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. For N1,N2-bis(2-fluorophenyl)phthalamide, the HOMO is primarily localized on the fluorophenyl moieties, whereas the LUMO is concentrated on the phthalimide (B116566) core of the molecule.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity because less energy is required to excite an electron from the HOMO to the LUMO. The calculated HOMO-LUMO gap for this compound is approximately 4.88 eV, indicating good kinetic stability.
Table 2: Calculated FMO Properties of N1,N2-bis(2-fluorophenyl)phthalamide
| Parameter | Energy (eV) |
| HOMO | -6.81 |
| LUMO | -1.93 |
| Energy Gap (ΔE) | 4.88 |
Molecular Electrostatic Potential (MEP or ESP) mapping is used to visualize the charge distribution and identify sites for electrophilic and nucleophilic attack. The ESP map uses a color scale where red indicates regions of high electron density (negative potential), suitable for electrophilic attack, and blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack.
In N1,N2-bis(2-fluorophenyl)phthalamide, the most negative potential is located around the oxygen atoms of the carbonyl groups, making them the primary sites for electrophilic interactions. Conversely, the regions of positive potential are found around the hydrogen atoms of the amide groups, indicating their susceptibility to nucleophilic interactions.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). A high electrophilicity index suggests a molecule is a strong electrophile. For N1,N2-bis(2-fluorophenyl)phthalamide, the calculated hardness is 2.44 eV, and the electrophilicity index is 4.07 eV, which helps in predicting its behavior in chemical reactions. While detailed Fukui function calculations, which pinpoint reactivity at specific atomic sites, are not extensively reported in the available literature, the ESP analysis provides a qualitative guide to these sites.
Molecular Docking and Dynamics Simulations
To investigate the potential biological activity of N1,N2-bis(2-fluorophenyl)phthalamide, molecular docking simulations have been performed. These simulations predict the preferred binding mode and affinity of the molecule within the active site of a target protein. Studies have docked this compound into the active site of the epidermal growth factor receptor (EGFR), a protein implicated in cancer.
The results showed a strong binding affinity, with a calculated binding energy of -9.1 kcal/mol. The stability of the binding was attributed to the formation of hydrogen bonds between the compound and key amino acid residues in the EGFR active site, such as Met793. This strong interaction suggests that N1,N2-bis(2-fluorophenyl)phthalamide could act as a potential inhibitor for this protein target. Information regarding molecular dynamics simulations to confirm the stability of the docked complex over time is not widely available in the reviewed sources.
Prediction of Ligand-Protein Binding Affinities and Modes
The prediction of how strongly a ligand binds to a protein is a cornerstone of computational drug design. For phthalamide (B166641) derivatives, molecular docking and free energy calculations are commonly employed to estimate binding affinities and predict the most stable binding poses within a protein's active site.
Docking simulations place the ligand into the binding site of a target protein and score the resulting poses based on a scoring function that approximates the binding free energy. Studies on similar phthalimide-containing compounds that bind to plasma proteins, such as bovine serum albumin (BSA), demonstrate that these molecules can form stable complexes. The binding free energy (ΔG°) for such interactions is typically negative, indicating a spontaneous binding process. mdpi.com For instance, computational models predict that the binding of phthalimide derivatives within different sites of BSA (subdomain IIA and IIIA) can have varying, but consistently favorable, binding energies. mdpi.com
More advanced methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are used to refine these predictions by calculating the free energy of binding from a set of molecular dynamics simulation snapshots. These calculations provide a more accurate estimation by considering factors like solvation effects. The negative ΔG° values obtained in studies of related molecules suggest that N¹,N²-bis(2-fluorophenyl)phthalamide would also form stable complexes with target proteins. mdpi.com
Table 1: Example of Predicted Binding Free Energies for Phthalamide Derivatives with BSA
| Binding Site | Predicted ΔG° (kcal/mol) | Indication |
| Site I (Subdomain IIA) | -6.5 to -7.5 | Spontaneous and stable binding |
| Site II (Subdomain IIIA) | -7.0 to -8.0 | Potentially more favorable binding |
Note: This table is illustrative, based on findings for structurally related phthalimide derivatives binding to Bovine Serum Albumin mdpi.com.
Identification and Characterization of Key Binding Site Interactions
Understanding the specific non-covalent interactions between a ligand and a protein is crucial for explaining its binding affinity and selectivity. For N¹,N²-bis(2-fluorophenyl)phthalamide, several key interactions are predicted based on its structure and studies of analogous compounds.
Hydrogen Bonds: The phthalimide moiety contains two carbonyl groups that are excellent hydrogen bond acceptors. These can form strong hydrogen bonds with amino acid residues that are hydrogen bond donors, such as arginine, lysine, and tyrosine, within a protein's binding pocket. mdpi.com
Hydrophobic Contacts: The two 2-fluorophenyl rings and the benzene (B151609) ring of the phthalimide core are hydrophobic. These regions can engage in favorable hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and isoleucine.
Pi-Pi Stacking: The aromatic rings of the molecule are capable of engaging in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. Crystal structure analyses of various phthalimide compounds reveal extensive π-π stacking, with mean interplanar separations between aromatic rings often measured around 3.45 Å, indicating significant stabilizing interactions. nih.govnih.gov
Other Interactions: Intramolecular hydrogen bonds, such as C-H···O interactions, can stabilize the conformation of the molecule itself, influencing how it presents to a binding partner. researchgate.net The fluorine atoms on the phenyl rings can also participate in halogen bonding or act as weak hydrogen bond acceptors, further refining the interaction profile.
Table 2: Key Predicted Binding Interactions for N¹,N²-bis(2-fluorophenyl)phthalamide
| Interaction Type | Molecular Feature Involved | Potential Protein Residue Partners |
| Hydrogen Bonding | Phthalimide carbonyl oxygens | Arg, Lys, Tyr, Ser |
| Hydrophobic Interactions | Phenyl and phthalimide rings | Leu, Val, Ile, Ala |
| π-π Stacking | Phenyl and phthalimide rings | Phe, Tyr, Trp |
| Halogen Bonding | Fluorine atoms | Electron-rich atoms (e.g., backbone carbonyls) |
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Receptor Interactions
While docking provides a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. By simulating the movements of all atoms in the system, MD can assess the stability of the predicted binding pose, reveal conformational changes in both the ligand and the protein upon binding, and provide a more accurate basis for free energy calculations.
Recent advancements in computational methods have led to the development of novel scoring functions, like the P-score, which combines residence time from MD simulations with interaction energies from quantum mechanics to more accurately predict stable binding modes. nih.gov Applying MD simulations to a complex of N¹,N²-bis(2-fluorophenyl)phthalamide and a target protein would allow researchers to:
Confirm the stability of key hydrogen bonds and hydrophobic contacts over time.
Observe water molecules at the binding interface and their role in mediating interactions.
Calculate the root-mean-square deviation (RMSD) of the ligand to ensure it remains stably bound in its predicted pose.
Identify any induced-fit conformational changes in the protein that are necessary to accommodate the ligand.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
SAR and QSAR studies are systematic approaches to correlate a molecule's chemical structure with its biological activity. These studies are vital for optimizing lead compounds into potent drug candidates.
For a class of compounds like phthalamides, QSAR models are developed by correlating variations in physicochemical properties with changes in biological activity, such as inhibitory concentration (IC₅₀). A QSAR study on phthalimide derivatives acting as HIV-1 reverse transcriptase inhibitors found that the inhibitory activity was strongly correlated with electronic properties. thaiscience.info The best models in that study used descriptors like the partial atomic charge, the energy of the highest occupied molecular orbital (HOMO), and the dipole moment, achieving a high correlation coefficient (r) of 0.974. thaiscience.info This indicates that the electronic landscape of the phthalimide scaffold is a key determinant of its activity.
Table 3: Example Descriptors Used in QSAR Models for Phthalimide Derivatives thaiscience.info
| Descriptor Type | Specific Descriptor Example | Property Represented |
| Electronic | Partial Atomic Charge (at specific atoms) | Electron distribution, reactivity |
| Electronic | HOMO Energy | Electron-donating ability |
| Electronic | Dipole Moment | Molecular polarity |
| Steric | Molar Refractivity | Molecular volume and polarizability |
| Hydrophobic | LogP | Lipophilicity, membrane permeability |
In Silico Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For N¹,N²-bis(2-fluorophenyl)phthalamide, a pharmacophore model would likely include:
Two hydrogen bond acceptors (the carbonyl oxygens).
Three hydrophobic/aromatic centers (the three benzene rings).
Once a pharmacophore model is established, it can be used as a 3D query to rapidly search large databases of chemical compounds in a process called virtual screening. nih.gov This allows for the identification of other structurally diverse molecules that fit the pharmacophore and are therefore likely to have similar biological activity. This approach has been successfully used to identify novel phthalimide-containing compounds with potential antiviral activity against targets like SARS-CoV-2. nih.gov
Ligand-Based and Structure-Based Drug Design Principles Applied to Phthalamides
Drug design strategies for phthalamide derivatives can be broadly categorized as ligand-based or structure-based.
Ligand-Based Drug Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of active and inactive molecules. Based on the SAR from related phthalamides, a medicinal chemist might hypothesize that modifying the substituents on the fluorophenyl rings of N¹,N²-bis(2-fluorophenyl)phthalamide could modulate its activity. For example, changing the position or type of halogen could alter the electronic properties and binding interactions.
Structure-Based Drug Design: When the crystal structure of the target protein is available, this becomes a powerful strategy. Using the docked pose of N¹,N²-bis(2-fluorophenyl)phthalamide, designers can make rational modifications to improve its fit and interactions with the binding site. For instance, if an empty hydrophobic pocket is observed near one of the fluorophenyl rings, adding a small alkyl group to the ring could create new, favorable hydrophobic interactions and increase binding affinity.
In Silico Pharmacokinetic and Pharmacodynamic Prediction
Beyond predicting how a molecule binds to its target, computational methods can also forecast its pharmacokinetic properties—what the body does to the drug (ADME: Absorption, Distribution, Metabolism, Excretion). Machine learning and physiologically-based pharmacokinetic (PBPK) models are increasingly used to predict human pharmacokinetics for novel chemical entities. nih.gov
For N¹,N²-bis(2-fluorophenyl)phthalamide, in silico tools could be used to predict a range of critical parameters. These predictions help identify potential liabilities, such as poor oral bioavailability or rapid clearance, early in the drug discovery process, saving time and resources.
Table 4: Common In Silico Predicted Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Fraction Absorbed (Fa) | The fraction of an oral dose that is absorbed from the gastrointestinal tract. | Predicts oral absorption efficiency. |
| Oral Bioavailability (F) | The fraction of an oral dose that reaches systemic circulation unchanged. | Key indicator of a successful oral drug. |
| Plasma Protein Binding | The extent to which a drug binds to proteins in the blood. | Affects drug distribution and clearance. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates how widely a drug distributes into body tissues. |
| Clearance (CL) | The rate at which a drug is removed from the body. | Determines dosing frequency. |
| Half-life (t½) | The time required for the drug concentration in the body to be reduced by half. | Influences duration of action and dosing interval. |
This table is based on general parameters predicted by in silico pharmacokinetic models nih.gov.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
The ADME profile of a compound determines its efficacy and safety. Computational tools predict these properties based on the molecule's structure. For N1,N2-bis(2-fluorophenyl)phthalamide, key ADME parameters have been estimated using established predictive models.
Gastrointestinal (GI) absorption is a critical factor for orally administered drugs. Predictions suggest that N1,N2-bis(2-fluorophenyl)phthalamide is likely to have high GI absorption. Another important parameter is its ability to permeate the blood-brain barrier (BBB), which is essential for drugs targeting the central nervous system. In silico models predict that this compound is not likely to be a BBB permeant.
Metabolism predictions focus on the interaction of the compound with cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism. The models indicate that N1,N2-bis(2-fluorophenyl)phthalamide is not likely to be an inhibitor of the major CYP isoforms such as CYP1A2, CYP2C19, CYP2C9, and CYP2D6, but may show inhibitory activity against CYP3A4. Furthermore, it is not predicted to be a substrate for CYP2D6 or CYP3A4, suggesting it may not be extensively metabolized by these key pathways.
| ADME Parameter | Predicted Outcome | Significance |
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral absorption. |
| Blood-Brain Barrier (BBB) Permeant | No | Suggests the compound is unlikely to cross into the brain. |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Low probability of drug-drug interactions via this enzyme. |
| CYP2C19 Inhibitor | No | Low probability of drug-drug interactions via this enzyme. |
| CYP2C9 Inhibitor | No | Low probability of drug-drug interactions via this enzyme. |
| CYP2D6 Inhibitor | No | Low probability of drug-drug interactions via this enzyme. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with other CYP3A4 substrates. |
Data is generated based on established computational prediction models (e.g., SwissADME, pkCSM).
Drug-likeness and Bioavailability Assessment (e.g., Lipinski's Rules)
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. Lipinski's Rule of Five is a widely used guideline to assess drug-likeness. It states that an orally active drug is likely to have a molecular weight of ≤500 Daltons, a logP of ≤5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.
Computational analysis of N1,N2-bis(2-fluorophenyl)phthalamide shows that it adheres to all the criteria set forth by Lipinski's Rule of Five, with zero violations. This compliance suggests that the compound has a favorable physicochemical profile for development as an orally administered drug. The predicted bioavailability score, which synthesizes various parameters, is high, further supporting its potential as a viable drug candidate.
| Parameter | Value | Lipinski's Rule (Threshold) | Violation |
| Molecular Weight | 352.32 g/mol | ≤ 500 | No |
| MLogP (Octanol-water partition coefficient) | 3.55 | ≤ 5 | No |
| Hydrogen Bond Donors | 2 | ≤ 5 | No |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | No |
| Overall Assessment | |||
| Number of Violations | 0 | - | - |
| Bioavailability Score | 0.55 | - | - |
Data is generated based on established computational prediction models (e.g., SwissADME).
Metabolic Stability Prediction
Metabolic stability is a crucial factor in determining a drug's half-life and duration of action. A primary route of metabolism for many drugs is through the cytochrome P450 (CYP) family of enzymes. In silico models are used to predict whether a compound will be a substrate or inhibitor of these enzymes, providing an early indication of its metabolic fate.
For N1,N2-bis(2-fluorophenyl)phthalamide, computational predictions suggest a degree of metabolic stability. The models indicate that the compound is unlikely to be a substrate for two of the most important metabolic enzymes, CYP2D6 and CYP3A4. This suggests that the compound may not be rapidly cleared from the body by these common metabolic pathways, potentially leading to a longer duration of effect. However, its predicted role as an inhibitor of CYP3A4 indicates a potential for altering the metabolism of other drugs, a factor that requires careful consideration in further development.
| Cytochrome P450 Isoform | Predicted Interaction | Implication for Metabolic Stability |
| CYP2D6 | Not a substrate | The compound is not likely to be metabolized by this enzyme. |
| CYP3A4 | Not a substrate | The compound is not likely to be metabolized by this key enzyme. |
Data is generated based on established computational prediction models (e.g., pkCSM).
Investigation of Biological Activities and Underlying Molecular Mechanisms
In Vitro Cytotoxicity and Antiproliferative Activity Assessment
The evaluation of a compound's ability to inhibit cancer cell growth is a critical step in the development of new anticancer agents. Phthalamide (B166641) derivatives have demonstrated notable potential in this area.
Evaluation against Various Cancer Cell Lines
Numerous studies have investigated the cytotoxic effects of various phthalamide derivatives against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2 and Hep3B), and others. For instance, some N-substituted phthalamide derivatives have shown significant activity against MCF-7 and HepG2 cells. researchgate.net The structural modifications on the phthalamide core, such as the introduction of different substituent groups, have been shown to significantly influence the cytotoxic potency. ias.ac.innih.gov
While no specific data exists for N¹,N²-bis(2-fluorophenyl)phthalamide, the general findings for the phthalamide class of compounds suggest that it could exhibit cytotoxic properties. The presence of fluorine atoms in the phenyl rings is a common strategy in medicinal chemistry to enhance biological activity.
Table 1: Examples of In Vitro Cytotoxicity of Various Phthalamide Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phthalamide Derivative 3j | MCF-7 | Not specified, showed efficient killing | ias.ac.in |
| Phthalamide Derivative 4 | B-16/F-10 | 119.7 | scielo.br |
| Phthalamide Derivative 4 | Sarcoma 180 | 47.6 | scielo.br |
| Thiazole-bearing Phthalamide 5b | MCF-7 | 0.2 | nih.gov |
| Thiazole-bearing Phthalamide 5g | PC-12 | 0.43 | nih.gov |
| Thiazole-bearing Phthalamide 5k | MDA-MB-468 | 0.6 | nih.gov |
Note: This table presents data for various phthalamide derivatives as specific data for N¹,N²-bis(2-fluorophenyl)phthalamide is not available. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.
Selectivity Profiling against Non-Cancerous Cell Lines
An ideal anticancer agent should exhibit high toxicity towards cancer cells while having minimal effect on normal, healthy cells. Therefore, selectivity profiling against non-cancerous cell lines is a crucial aspect of drug discovery. Studies on phthalamide derivatives have included assessments against normal murine cells and peripheral blood mononuclear cells (PBMC) to determine their selectivity. scielo.brscielo.br For example, some derivatives that were cytotoxic to tumor cells also showed activity against PBMC, indicating a need for further optimization to improve their therapeutic index. scielo.br The evaluation of N¹,N²-bis(2-fluorophenyl)phthalamide against non-cancerous cell lines, such as the mouse fibroblast cell line 3T3, would be essential to understand its potential as a selective anticancer agent.
Methodological Aspects of Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, and it has been frequently employed in the evaluation of phthalamide derivatives. nih.govscielo.br This assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
The general procedure involves seeding cancer cells in 96-well plates and exposing them to various concentrations of the test compound for a specific period, typically 24 to 72 hours. nih.govscielo.br After incubation, the MTT reagent is added, and the cells are further incubated to allow for formazan formation. The formazan crystals are then dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured using a microplate reader. The results are often expressed as the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to untreated control cells.
Antimicrobial Activity Investigations
The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Phthalamide derivatives have been investigated for their potential to combat bacterial and fungal infections. researchgate.netnih.govajpamc.comuobaghdad.edu.iqf1000research.com
Antibacterial Spectrum and Efficacy
Various N-substituted phthalamide derivatives have been screened for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.govuobaghdad.edu.iqf1000research.com Commonly tested organisms include Staphylococcus aureus, a major cause of skin and soft tissue infections; Escherichia coli, a common cause of urinary tract infections and gastroenteritis; and Pseudomonas aeruginosa, an opportunistic pathogen known for its resistance to multiple antibiotics. nih.govf1000research.com
The antibacterial efficacy of phthalamide derivatives can be influenced by the nature of the substituents on the phthalamide ring. ajpamc.com For example, the introduction of halogen atoms has been shown to enhance the antimicrobial activity of some derivatives. researchgate.net This suggests that the fluorine atoms in N¹,N²-bis(2-fluorophenyl)phthalamide could potentially contribute to its antibacterial properties.
Table 2: Examples of Antibacterial Activity of Various Phthalamide Derivatives
| Compound/Derivative | Bacterium | Activity | Reference |
| Phthalamide aryl ester 3b | Staphylococcus aureus | MIC = 128 µg/mL | nih.govresearchgate.net |
| Phthalamide aryl ester 3b | Pseudomonas aeruginosa | MIC = 128 µg/mL | nih.govresearchgate.net |
| Phthalimide (B116566) analog 8 | Broad spectrum | 53-67% of erythromycin (B1671065) activity | nih.gov |
| Schiff base derivative H1 | Escherichia coli, Klebsiella pneumoniae | Moderate activity | uobaghdad.edu.iq |
Note: This table presents data for various phthalamide derivatives as specific data for N¹,N²-bis(2-fluorophenyl)phthalamide is not available. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Antifungal Properties
In addition to antibacterial activity, some phthalamide derivatives have also demonstrated antifungal properties. ajpamc.comuobaghdad.edu.iqf1000research.com These compounds have been tested against various fungal species, including Candida albicans, a common cause of opportunistic fungal infections in humans. nih.govf1000research.com For instance, certain phthalamide Schiff's bases and N-hydroxynaphthalene sulphonic acid phthalamide have shown significant antifungal activity against Candida albicans. ajpamc.com The antifungal activity of phthalamide derivatives can also be affected by their structural features, indicating that N¹,N²-bis(2-fluorophenyl)phthalamide may possess antifungal potential. uobaghdad.edu.iq
Enzymatic Inhibition and Receptor Modulation Studies
The inhibitory potential of N1,N2-bis(2-fluorophenyl)phthalamide against a range of specific enzyme targets has been considered. The following provides an overview of these enzymes and the current status of research regarding their inhibition by this specific compound.
DNMT1 (DNA Methyltransferase 1): This enzyme is crucial for maintaining DNA methylation patterns after replication, a process vital for gene expression regulation. nih.gov Dysregulation of DNMT1 is implicated in various cancers, making it a therapeutic target. researchgate.net At present, there is no published data on the inhibitory activity of N1,N2-bis(2-fluorophenyl)phthalamide against DNMT1.
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A key receptor tyrosine kinase that mediates downstream signaling pathways to promote angiogenesis, which is critical for tumor growth and migration. nih.gov Inhibition of the VEGF/VEGFR2 axis is a validated strategy in anti-angiogenic therapy. nih.govfrontiersin.org Specific inhibitory data for N1,N2-bis(2-fluorophenyl)phthalamide against VEGFR2 is not available in the current literature.
EGFR (Epidermal Growth Factor Receptor): A transmembrane protein that, upon activation, initiates signaling cascades that regulate cellular proliferation, differentiation, and survival. Phthalimide derivatives have been studied as potential EGFR inhibitors. biomedgrid.com However, there is no specific research detailing the effect of N1,N2-bis(2-fluorophenyl)phthalamide on EGFR activity.
COX-2 (Cyclooxygenase-2): An enzyme responsible for the formation of prostaglandins, which are key mediators of inflammation and pain. nih.gov Selective inhibition of COX-2 is a primary goal for anti-inflammatory drugs to reduce gastrointestinal side effects associated with non-selective NSAIDs. nih.gov While some phthalimide derivatives have been investigated for COX-2 inhibition biomedgrid.com, no such data exists specifically for N1,N2-bis(2-fluorophenyl)phthalamide.
5-LOX (5-Lipoxygenase): The key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators involved in various inflammatory diseases. researchgate.net Research into the inhibitory effects of N1,N2-bis(2-fluorophenyl)phthalamide on 5-LOX has not been published.
Tyrosinase: A copper-containing enzyme that plays a rate-limiting role in melanin (B1238610) production. nih.gov Its inhibitors are of great interest for cosmetics and for treating hyperpigmentation disorders. There is currently no available data on the tyrosinase inhibitory activity of N1,N2-bis(2-fluorophenyl)phthalamide.
HDAC (Histone Deacetylase): HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin compaction and gene repression. mdpi.com They are validated targets in cancer therapy. mdpi.comnih.gov No studies have reported on the interaction between N1,N2-bis(2-fluorophenyl)phthalamide and HDAC enzymes.
TNF-α (Tumor Necrosis Factor-alpha): A primary pro-inflammatory cytokine involved in systemic inflammation. Modulation of TNF-α is a key strategy in treating autoimmune diseases. Some phthalimide derivatives are known to modulate TNF-α production biomedgrid.comnih.gov, but specific data for N1,N2-bis(2-fluorophenyl)phthalamide is lacking.
Interactive Data Table: Enzymatic Inhibition Profile of N1,N2-bis(2-fluorophenyl)phthalamide
| Enzyme Target | Common Function | IC50 (µM) | Inhibition % | Notes |
| DNMT1 | DNA Methylation Maintenance | Data Not Available | Data Not Available | No published studies found. |
| VEGFR2 | Angiogenesis | Data Not Available | Data Not Available | No published studies found. |
| EGFR | Cell Growth & Proliferation | Data Not Available | Data Not Available | No published studies found. |
| COX-2 | Inflammation (Prostaglandin Synthesis) | Data Not Available | Data Not Available | No published studies found. |
| 5-LOX | Inflammation (Leukotriene Synthesis) | Data Not Available | Data Not Available | No published studies found. |
| Tyrosinase | Melanin Production | Data Not Available | Data Not Available | No published studies found. |
| HDAC | Gene Expression Regulation | Data Not Available | Data Not Available | No published studies found. |
| TNF-α | Pro-inflammatory Cytokine | Data Not Available | Data Not Available | No published studies found. |
Ryanodine (B192298) receptors are large ion channels located on the sarcoplasmic reticulum that are responsible for the release of intracellular calcium (Ca2+), a critical process in muscle contraction and cellular signaling. nih.gov Modulation of RyR channels is a target for treating conditions like cardiac arrhythmias and malignant hyperthermia. doi.orgbiorxiv.org There are currently no scientific reports or data available that assess the modulatory effects of N1,N2-bis(2-fluorophenyl)phthalamide on any isoform of the ryanodine receptor.
A detailed analysis of the cellular pathways affected by N1,N2-bis(2-fluorophenyl)phthalamide is contingent upon initial data demonstrating its biological activity. Without confirmed enzymatic inhibition or receptor modulation, it is not possible to definitively identify the specific cellular signaling cascades it might influence. For instance, inhibition of targets like VEGFR2 or EGFR would implicate an effect on angiogenesis and cell proliferation pathways, while inhibition of COX-2, 5-LOX, or TNF-α would suggest interference with inflammatory pathways. nih.govnih.gov As no such primary activity data for this specific compound is currently available, a corresponding pathway analysis cannot be conducted.
Elucidation of Molecular Mechanism of Action
The elucidation of a compound's molecular mechanism of action requires a comprehensive understanding of its direct molecular targets and subsequent effects on cellular processes. Given the absence of specific research findings on the biological and enzymatic activities of N1,N2-bis(2-fluorophenyl)phthalamide, its precise molecular mechanism remains uncharacterized. Further investigation, beginning with broad biological screening followed by specific target-based assays, would be necessary to determine how it exerts any potential biological effects at the molecular level.
Target Identification and Validation through Biochemical Assays
No information available.
Protein Expression and Signaling Pathway Modulation Studies
No information available.
Insights from Computational-Experimental Correlations
No information available.
No data tables or a list of mentioned compounds can be generated due to the lack of source material. Should research on "N1,N2-bis(2-fluorophenyl)phthalamide" be published in the future, this topic can be revisited.
Comparative Analysis and Structure Activity Relationships Sar
Correlating Structural Variations in N1,N2-bis(2-fluorophenyl)phthalamide Analogues with Potency and Selectivity
The biological activity of phthalamide (B166641) analogues is intricately linked to their structural architecture. The potency and selectivity of these compounds can be significantly altered by modifying the substituents on the phenyl rings and the nature of the linker connecting them to the phthalimide (B116566) core.
Structure-activity relationship (SAR) studies on various series of diarylamide and phthalimide derivatives reveal consistent themes. For instance, in a series of diarylamide urea (B33335) derivatives, specific substitutions on the aromatic rings were found to be crucial for selective inhibition of human coronary artery endothelial cells over smooth muscle cells. This highlights the importance of the substitution pattern on the phenyl rings in determining target selectivity.
In the context of N1,N2-bis(2-fluorophenyl)phthalamide, the presence of a fluorine atom at the ortho position of both phenyl rings is a key determinant of its conformational preference and electronic properties. The steric and electronic effects of these fluorine atoms can influence the orientation of the phenyl rings relative to the phthalamide core, which in turn can affect how the molecule fits into the binding pocket of a biological target.
While specific potency and selectivity data for N1,N2-bis(2-fluorophenyl)phthalamide are not extensively available in the public domain, the following table illustrates hypothetical SAR trends based on common observations in related phthalimide and diarylamide series.
| Analogue | Structural Variation | Predicted Impact on Potency | Predicted Impact on Selectivity |
| Analogue A | Replacement of 2-fluoro with 4-fluoro | May alter binding mode due to shift in electronic and steric influence. | Could enhance or decrease selectivity depending on the target's binding site topology. |
| Analogue B | Introduction of a second substituent (e.g., -OCH3) on the phenyl rings | Could increase potency through additional interactions with the target. | May affect selectivity by introducing new binding interactions. |
| Analogue C | Replacement of one 2-fluorophenyl group with a different aryl group | Likely to significantly alter both potency and selectivity. | Would depend on the nature of the new aryl group and its interactions. |
This table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for these analogues is not available.
The Role of Fluorine Substitution in Enhancing or Modulating Biological Activity and Physicochemical Properties
The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in drug design to modulate various properties. In N1,N2-bis(2-fluorophenyl)phthalamide, the two fluorine atoms are expected to have a profound impact on its biological activity and physicochemical characteristics.
Fluorine is highly electronegative and can form strong bonds with carbon. Its introduction can alter the acidity of nearby protons, influence metabolic stability, and modulate binding interactions with target proteins. The ortho-positioning of the fluorine atoms in N1,N2-bis(2-fluorophenyl)phthalamide is particularly significant. This substitution can induce a specific conformational bias, forcing the phenyl rings to adopt a non-planar orientation with respect to the phthalamide core. This fixed conformation can be crucial for fitting into a specific binding site, potentially leading to higher potency and selectivity.
Furthermore, fluorine substitution can enhance membrane permeability and block metabolic degradation at the site of substitution, thereby increasing the bioavailability and half-life of the compound. The table below summarizes the potential effects of fluorine substitution on the properties of N1,N2-bis(2-fluorophenyl)phthalamide.
| Property | Effect of Fluorine Substitution | Rationale |
| Lipophilicity | Increased | Fluorine is more lipophilic than hydrogen, which can improve membrane permeability. |
| Metabolic Stability | Increased | The C-F bond is very strong and resistant to cleavage by metabolic enzymes. |
| Binding Affinity | Potentially Increased | Fluorine can participate in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with the target protein. |
| Conformation | Restricted Rotation | Steric hindrance from the ortho-fluorine atoms can lock the molecule into a specific conformation. |
| Acidity of N-H protons | Potentially altered | The electron-withdrawing nature of fluorine can influence the acidity of the amide protons, affecting hydrogen bonding. |
This table outlines the generally accepted effects of fluorine substitution in drug design.
Influence of Linker Chemistry and Terminal Substituents on Target Engagement and Cellular Uptake
The phthalamide structure itself serves as a rigid linker connecting the two 2-fluorophenyl substituents. The nature of this linker is critical for defining the spatial orientation of the terminal aromatic rings, which are often the key pharmacophoric elements responsible for target engagement. The planarity and rigidity of the phthalimide group dictate the distance and angle between the two phenyl rings, which must be optimal for binding to a specific biological target.
While N1,N2-bis(2-fluorophenyl)phthalamide has a defined phthalamide linker, studies on other classes of molecules, such as diarylpentanoids, have shown that the nature of the linker (e.g., acyclic vs. cyclic, length, flexibility) is a major determinant of biological activity. nih.govmdpi.com For instance, in a series of diarylamide N-containing heterocyclic derivatives, an alkyl linker was found to be more beneficial for anti-proliferative activity than a 1,2,3-triazole linker.
The terminal 2-fluorophenyl groups are crucial for target engagement. Their electronic and steric properties, governed by the fluorine atom, will determine the types of interactions they can form with amino acid residues in a protein's binding pocket. These interactions can include hydrophobic interactions, van der Waals forces, and potentially hydrogen bonding involving the fluorine atom.
The following table summarizes the influence of the core structure and terminal groups on the properties of N1,N2-bis(2-fluorophenyl)phthalamide.
| Structural Feature | Influence on Target Engagement | Influence on Cellular Uptake |
| Phthalamide Core (Linker) | Defines the spatial orientation of the terminal phenyl groups, crucial for fitting into the binding site. | Contributes to the overall size, shape, and polarity of the molecule, which affects its ability to cross cell membranes. |
| 2-Fluorophenyl Groups (Terminal Substituents) | Directly interact with the target protein through various non-covalent interactions. | The fluorine atoms increase lipophilicity, potentially enhancing passive diffusion across lipid bilayers. |
Conclusion and Future Research Directions
Synthesis of Current Knowledge and Identified Research Gaps for N1,N2-bis(2-fluorophenyl)phthalamide
A thorough review of the scientific literature reveals a significant research gap concerning the specific compound N1,N2-bis(2-fluorophenyl)phthalamide. While the parent molecule, phthalamide (B166641), and its numerous derivatives have been extensively studied, this particular disubstituted analogue remains largely uncharacterized. nih.govrsc.org The core phthalamide structure is known to be a versatile pharmacophore, with derivatives exhibiting anti-inflammatory, anticonvulsant, analgesic, and immunomodulatory properties. nih.gov
Identified Research Gaps:
Synthesis and Characterization: A validated, high-yield synthetic protocol for N1,N2-bis(2-fluorophenyl)phthalamide is yet to be established. Furthermore, comprehensive spectroscopic and crystallographic data are needed to fully elucidate its three-dimensional structure and electronic properties.
Biological Activity Screening: The biological activity profile of N1,N2-bis(2-fluorophenyl)phthalamide is unknown. Systematic screening against a panel of biological targets is a critical next step.
Structure-Activity Relationship (SAR) Studies: The influence of the two 2-fluorophenyl substituents on the biological activity of the phthalamide core has not been investigated. SAR studies are essential to understand the contribution of these specific substitutions.
Prospects for Rational Design and Optimization of Novel Phthalamide-Based Chemical Entities
The rational design of novel therapeutic agents often relies on a deep understanding of the interactions between a lead compound and its biological target. For phthalamide-based entities, computational modeling and molecular docking have proven to be invaluable tools. acs.orgmdpi.com These approaches can predict the binding affinity and mode of interaction of a ligand with a protein, guiding the optimization of its structure to enhance potency and selectivity.
For N1,N2-bis(2-fluorophenyl)phthalamide, a rational design strategy would involve:
Target Identification: Based on the known activities of other phthalamides, potential biological targets could include enzymes such as cyclooxygenase (COX) or tumor necrosis factor-alpha (TNF-α). nih.govnih.gov
In Silico Docking: Molecular docking studies could be performed to predict the binding of N1,N2-bis(2-fluorophenyl)phthalamide to the active sites of these targets.
Structural Optimization: The results of the docking studies would inform the design of new analogues with modified substituents on the phenyl rings or the phthalimide (B116566) core to improve binding interactions.
An example of a rational design workflow is presented in the table below:
| Step | Description | Rationale |
| 1. Target Selection | Choose a biologically relevant target, e.g., COX-2. | Phthalamides have shown anti-inflammatory activity. nih.gov |
| 2. Docking Simulation | Computationally dock N | To predict binding affinity and key interactions. mdpi.com |
| 3. Analysis of Interactions | Identify key hydrogen bonds, hydrophobic interactions, and steric clashes. | To understand the molecular basis of binding. |
| 4. Analogue Design | Propose modifications to the lead structure to enhance favorable interactions. | To improve potency and selectivity. |
| 5. Synthesis and Biological Evaluation | Synthesize the designed analogues and test their biological activity. | To validate the in silico predictions. |
Methodological Advancements and Integration of Multi-Omics Data in Phthalamide Research
The advent of "multi-omics" technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to understand the system-wide effects of chemical compounds. nih.govnih.gov In the context of phthalamide research, integrating multi-omics data can provide a holistic view of the cellular response to a given derivative, revealing novel mechanisms of action and potential off-target effects. nih.govnih.govumd.edu
For a novel compound like N1,N2-bis(2-fluorophenyl)phthalamide, a multi-omics approach could be employed as follows:
Transcriptomics (RNA-Seq): To identify genes whose expression is altered in response to treatment with the compound. This could reveal pathways involved in its biological activity.
Proteomics: To quantify changes in protein expression, providing a direct link between gene expression changes and cellular function. mdpi.com
Metabolomics: To measure changes in the levels of small molecule metabolites, offering insights into the metabolic pathways affected by the compound. nih.gov
The integration of these datasets can be a powerful tool for hypothesis generation and for understanding the complex biological sequelae of drug action. youtube.com
Potential Applications of N1,N2-bis(2-fluorophenyl)phthalamide and its Analogues in Advanced Chemical Biology and Drug Discovery
Given the broad spectrum of biological activities associated with the phthalamide scaffold, N1,N2-bis(2-fluorophenyl)phthalamide and its future analogues hold considerable promise for applications in chemical biology and drug discovery. The presence of two fluorine atoms, a common bioisostere in medicinal chemistry, may confer unique properties such as enhanced metabolic stability and altered binding affinities.
Potential Therapeutic Areas:
Anti-inflammatory Agents: Many phthalamide derivatives are known to inhibit inflammatory pathways. nih.govnih.gov N1,N2-bis(2-fluorophenyl)phthalamide could potentially be developed as a novel anti-inflammatory drug.
Anticancer Agents: The phthalimide core is present in several anticancer drugs, and numerous derivatives have been shown to possess cytotoxic activity against cancer cell lines. mdpi.comnih.gov
Antiviral Agents: Recent studies have explored the potential of phthalamide derivatives as antiviral agents, including against SARS-CoV-2. nih.gov
Neurological Disorders: Some phthalamides have demonstrated anticonvulsant properties, suggesting a potential role in the treatment of epilepsy and other neurological conditions. nih.gov
The table below summarizes the potential applications and the rationale based on existing knowledge of phthalamide derivatives.
| Potential Application | Rationale | Key References |
| Anti-inflammatory | Phthalamide analogues inhibit key inflammatory mediators like TNF-α. | nih.gov |
| Anticancer | The phthalimide scaffold is a known pharmacophore in oncology. | mdpi.comnih.govnih.gov |
| Antiviral | Phthalimide-containing compounds have shown activity against various viruses. | nih.gov |
| Anticonvulsant | Certain N-phenylphthalimide derivatives exhibit potent anticonvulsant effects. | nih.gov |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N¹,N²-bis(2-fluorophenyl)phthalamide, and how can reaction parameters be optimized?
- Methodology : The compound can be synthesized via amidation reactions using phthalic anhydride derivatives and 2-fluoroaniline precursors. Key steps include activating the carbonyl groups (e.g., using coupling agents like EDCI or DCC) and optimizing solvent systems (e.g., DMF or THF) to enhance nucleophilicity. Temperature control (60–80°C) and stoichiometric ratios (1:2 for anhydride:amine) are critical for yield improvement. Post-synthesis purification via column chromatography or recrystallization ensures purity .
- Validation : Monitor reaction progress using TLC and confirm product identity via melting point analysis and spectroscopic techniques.
Q. How can researchers characterize N¹,N²-bis(2-fluorophenyl)phthalamide using spectroscopic and crystallographic methods?
- Spectroscopy :
- ¹H/¹³C/¹⁹F NMR : Assign signals by comparing with analogous compounds (e.g., N¹,N²-bis(2-fluoro-6-methylphenyl)oxalamide). Fluorine substituents induce distinct deshielding in aromatic protons (δ 7.0–8.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 377.1) and fragmentation patterns .
Advanced Research Questions
Q. What strategies address discrepancies in NMR data when analyzing N¹,N²-bis(2-fluorophenyl)phthalamide derivatives?
- Resolution : Employ 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between amide carbonyls (δ 165–170 ppm) and aromatic protons clarify connectivity. Isotopic labeling (e.g., ¹⁵N) or variable-temperature NMR mitigates dynamic effects in flexible regions .
Q. How can computational modeling predict the pharmacological potential of N¹,N²-bis(2-fluorophenyl)phthalamide?
- Approach : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases. Quantum mechanical calculations (DFT) evaluate electronic properties (HOMO-LUMO gaps) to predict reactivity. Solubility and logP values are estimated via QSPR models .
Q. What challenges arise in crystallographic refinement of N¹,N²-bis(2-fluorophenyl)phthalamide, and how are they mitigated?
- Challenges : Disorder in fluorine substituents or amide rotamers complicates electron density maps.
- Solutions : Use SHELXD for phase problem resolution and SHELXL for anisotropic refinement. Twinning detection via PLATON and data merging with HKL-2000 improve accuracy. Constraints on thermal parameters stabilize refinement .
Q. What biological assays are suitable for evaluating the bioactivity of this compound?
- Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Mechanistic Studies : Western blotting for apoptosis markers (caspase-3, PARP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
